molecular formula C10H16 B15420966 4-(Pentan-3-ylidene)cyclopent-1-ene CAS No. 116078-14-9

4-(Pentan-3-ylidene)cyclopent-1-ene

Cat. No.: B15420966
CAS No.: 116078-14-9
M. Wt: 136.23 g/mol
InChI Key: MCCZQJPZALVERW-UHFFFAOYSA-N
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Description

4-(Pentan-3-ylidene)cyclopent-1-ene is an organic compound with the molecular formula C10H16 . It features a cyclopentene ring system, a structure recognized as a valuable synthetic intermediate and a privileged motif in organic and medicinal chemistry . The cyclopentene and cyclopentenone scaffold is a key structural element found in a wide range of biologically active natural products and pharmaceuticals, including prostaglandins, sesquiterpenes, and various fragrances . Furthermore, recent research has identified novel cyclopent-4-ene-1,3-diones as a potent new class of herbicides that act by inhibiting photosynthesis, demonstrating the ongoing relevance of this core structure in agrochemical discovery . As such, this compound serves as a versatile chemical building block for researchers engaged in the synthesis of complex molecules, method development in organic chemistry, and the exploration of new compounds for various industrial applications. This product is intended for research and development purposes in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116078-14-9

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

4-pentan-3-ylidenecyclopentene

InChI

InChI=1S/C10H16/c1-3-9(4-2)10-7-5-6-8-10/h5-6H,3-4,7-8H2,1-2H3

InChI Key

MCCZQJPZALVERW-UHFFFAOYSA-N

Canonical SMILES

CCC(=C1CC=CC1)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Pentan 3 Ylidene Cyclopent 1 Ene

Retrosynthetic Strategies for the Pentan-3-ylidene Cyclopentene (B43876) Architecture

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For 4-(Pentan-3-ylidene)cyclopent-1-ene, the analysis can be approached from two primary perspectives: disconnection of the exocyclic double bond and disassembly of the cyclopentene core.

Disconnections Targeting the Exocyclic Olefinic Bond

The most prominent feature of the target molecule is the exocyclic carbon-carbon double bond. A logical retrosynthetic disconnection breaks this bond, leading to two key synthons: a cyclopentenone precursor and a phosphorus ylide, suggesting a Wittig-type olefination as the key forward reaction.

Scheme 1: Retrosynthetic disconnection of the exocyclic double bond of this compound.

Retrosynthetic disconnection of the exocyclic double bond

This disconnection simplifies the target molecule into cyclopent-3-en-1-one and a pentan-3-ylidene phosphorus ylide. Cyclopent-3-en-1-one is a known compound, and its synthesis is well-established. The ylide can be prepared from 3-bromopentane (B47287) and triphenylphosphine (B44618) followed by deprotonation. masterorganicchemistry.com This approach is attractive due to the reliability and versatility of the Wittig reaction in forming C=C bonds. acs.org

An alternative, yet related, disconnection involves a fulvene-like synthesis, where cyclopentadiene (B3395910) or a derivative reacts with a ketone. researchgate.netbeilstein-journals.orgd-nb.info This approach is historically significant for the formation of fulvenes and offers a convergent route to the target scaffold.

Approaches for Assembling the Cyclopentene Core

One common strategy is an intramolecular aldol (B89426) condensation of a 1,6-dicarbonyl compound. researchgate.net For the synthesis of a precursor to this compound, a suitable diketone could be cyclized to form the five-membered ring with a ketone functionality, which can then be used in a subsequent Wittig reaction.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic alkenes, including cyclopentenes. nih.govwikipedia.orgnih.gov A diene precursor can be cyclized using a ruthenium or molybdenum catalyst to form the cyclopentene ring with high efficiency. The positioning of the alkene moieties in the precursor would be crucial to afford the desired cyclopent-3-en-1-one skeleton after further functional group manipulations.

Recent advances in catalytic methods also offer novel routes to cyclopentene cores, including transition metal-catalyzed or organocatalyzed cycloadditions and C-H functionalization reactions. nih.gov These methods can provide access to highly substituted and functionalized cyclopentenes that can be further elaborated to the target molecule.

Olefination Reactions for Exocyclic Double Bond Formation

The formation of the exocyclic double bond is arguably the most critical step in the synthesis of this compound. Olefination reactions, particularly Wittig-type reactions, are well-suited for this transformation.

Wittig-Type Olefination Approaches to this compound Precursors

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. acs.org In the context of synthesizing this compound, this would involve the reaction of a suitably protected cyclopentenone with a pentan-3-ylidene ylide.

The ylide would be generated from the corresponding phosphonium (B103445) salt, which is typically synthesized via an SN2 reaction between triphenylphosphine and an alkyl halide. masterorganicchemistry.com For the target molecule, 3-bromopentane would be the precursor to the phosphonium salt.

Table 1: Generation of the Pentan-3-ylidene Phosphorus Ylide

StepReactantsReagentsProduct
13-Bromopentane, Triphenylphosphine-(Pentan-3-yl)triphenylphosphonium bromide
2(Pentan-3-yl)triphenylphosphonium bromideStrong base (e.g., n-BuLi, NaH)Pentan-3-ylidenetriphenylphosphorane

The choice of base for the deprotonation of the phosphonium salt is critical and depends on the stability of the resulting ylide. For non-stabilized ylides, such as the one required here, strong bases like n-butyllithium or sodium hydride are typically employed.

A key consideration in Wittig reactions is the stereoselectivity of the newly formed double bond, leading to either the E or Z isomer. The stereochemical outcome is largely dependent on the nature of the ylide. youtube.com

Non-stabilized ylides , where the group attached to the carbanion is an alkyl group, generally lead to the formation of the (Z)-alkene as the major product under salt-free conditions. This is attributed to the kinetic control of the reaction, where the irreversible formation of a syn-oxaphosphetane intermediate is favored.

Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, typically yield the (E)-alkene as the major product. In this case, the initial cycloaddition is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate.

For the synthesis of this compound, the ylide is non-stabilized. Therefore, the reaction with a cyclopentenone precursor would be expected to favor the (Z)-isomer of the exocyclic double bond. However, due to the substitution pattern of the target molecule, the E and Z isomers are identical.

Table 2: Factors Influencing Stereoselectivity in the Wittig Reaction

Ylide TypeSubstituent on CarbanionMajor ProductMechanistic Control
Non-stabilizedAlkyl(Z)-alkeneKinetic
StabilizedElectron-withdrawing group(E)-alkeneThermodynamic
Semi-stabilizedAryl, vinylMixture of (E) and (Z)-alkenesIntermediate

A significant drawback of the traditional Wittig reaction is the stoichiometric formation of triphenylphosphine oxide as a byproduct, which can complicate purification. To address this, catalytic versions of the Wittig reaction have been developed. beilstein-journals.orgnih.govorganic-chemistry.orgacs.org These methods rely on the in situ regeneration of the active phosphine (B1218219) reagent from the phosphine oxide byproduct, typically through the use of a reducing agent like a silane. nih.gov

The development of a catalytic Wittig reaction involves a delicate balance of reducing the phosphine oxide without affecting the carbonyl starting material or the alkene product. beilstein-journals.org While early catalytic systems often employed arsenic-based reagents, more recent developments have focused on phosphine-based catalysts. beilstein-journals.orgacs.org These catalytic systems can offer improved atom economy and sustainability for the synthesis of alkenes. nih.govorganic-chemistry.org The application of a catalytic Wittig reaction to the synthesis of this compound could offer a more efficient and environmentally friendly approach. Recent advancements have even demonstrated enantioselective Wittig reactions catalyzed by chiral potassium-isothiourea-boronate complexes, opening avenues for asymmetric syntheses of axially chiral alkenes. nih.gov

Tebbe and Petasis Reagent-Mediated Olefinations for Alkylidene Introduction

The conversion of a carbonyl group to an alkene is a cornerstone of organic synthesis. While traditional methods like the Wittig reaction are widely used, they can be limited by the basicity of the ylide and difficulties in reacting with sterically hindered or easily enolizable carbonyls. The Tebbe and Petasis reagents offer a powerful alternative, providing a more reactive and often more selective route to olefination. santiago-lab.com These organotitanium compounds are particularly effective for the methylenation and alkylidenation of a wide range of carbonyls, including aldehydes, ketones, esters, and amides. nrochemistry.comwikipedia.org

The active species in these reactions is a titanium Schrock carbene, typically generated in situ. santiago-lab.comwikipedia.org The Petasis reagent (dimethyltitanocene) is noted for being more stable to air and moisture than the Tebbe reagent, and its homologs are more easily prepared, allowing for the introduction of various alkylidene groups beyond a simple methylene (B1212753) (CH₂). santiago-lab.comwikipedia.org This makes the Petasis reagent family particularly relevant for installing the pentan-3-ylidene moiety.

The mechanism for both Tebbe and Petasis olefinations is believed to proceed through a common pathway. The reagent first generates a reactive titanocene (B72419) methylidene or alkylidene complex (a Schrock carbene). wikipedia.orgyoutube.com This nucleophilic carbene then undergoes a [2+2] cycloaddition with the carbonyl compound to form a transient oxatitanacyclobutane intermediate. nrochemistry.comwikipedia.org This four-membered ring is unstable and rapidly collapses in a retro-[2+2] cycloreversion, driven by the formation of a highly stable titanium-oxygen double bond (Ti=O). nrochemistry.comyoutube.com This process releases the desired alkene product.

A significant advantage of this methodology is its efficacy with sterically hindered ketones. slideshare.net The less basic nature of the titanium reagents, compared to phosphorus ylides, minimizes competing deprotonation and enolization pathways that can plague Wittig reactions. This makes the Petasis olefination a prime candidate for the synthesis of this compound from a precursor such as 4-oxocyclopent-1-ene. A Petasis-type reagent, such as bis(cyclopentadienyl)bis(3-pentyl)titanium, could theoretically be synthesized and used to introduce the required hindered exocyclic double bond.

Table 1: Illustrative Examples of Petasis-Type Reagent Scope

Carbonyl SubstrateReagentProductReference
EsterCp₂TiMe₂ (Petasis Reagent)Enol Ether wikipedia.org
KetoneCp₂TiMe₂ (Petasis Reagent)Terminal Alkene santiago-lab.com
AldehydeCp₂TiMe₂ (Petasis Reagent)Terminal Alkene santiago-lab.com
AmideCp₂Ti(CH₂Cl)AlMe₂ (Tebbe Reagent)Enamine nrochemistry.com
Ketone (hindered)Cp₂Ti(benzyl)₂Benzylidene Alkene santiago-lab.com

Note: This table shows the general reactivity of Tebbe and Petasis reagents with various carbonyl functional groups. Cp stands for cyclopentadienyl (B1206354).

Tebbe and Petasis reagents exhibit broad functional group tolerance, a critical feature for multi-step syntheses of complex molecules. nrochemistry.com A key aspect of their chemoselectivity is the differential reactivity towards various carbonyl groups. In substrates containing both a ketone and an ester, the Tebbe reagent can selectively methylenate the more reactive ketone when used in a 1:1 stoichiometry. nrochemistry.comwikipedia.org Aldehydes are generally more reactive than ketones. youtube.com This predictable selectivity allows for precise transformations in polyfunctional molecules. Furthermore, the conditions are mild enough to tolerate silyl (B83357) ethers and other common protecting groups that might be sensitive to the strongly basic conditions of a Wittig reaction or the acidic conditions of other methods. youtube.com

Peterson Olefination for Stereoselective Alkene Synthesis

The Peterson olefination is another powerful silicon-based alternative to the Wittig reaction for synthesizing alkenes. numberanalytics.com The reaction involves the addition of an α-silyl carbanion to a ketone or aldehyde, forming a β-hydroxysilane intermediate. numberanalytics.comwikipedia.org This intermediate can then be eliminated under either acidic or basic conditions to yield the final alkene. wikipedia.orgorganicchemistrydata.org A major advantage of this reaction is that the two elimination pathways proceed with opposite stereochemistry, allowing for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org

The stereochemical outcome of the Peterson olefination is dictated by the conditions used for the elimination step. wikipedia.org

Base-Catalyzed Elimination: Treatment of the β-hydroxysilane intermediate with a base (e.g., potassium hydride, sodium alkoxides) results in a concerted syn-elimination. organicchemistrydata.orglscollege.ac.in The alkoxide formed upon deprotonation coordinates to the silicon atom, forming a transient four-membered silaoxetane ring, which then collapses to give the alkene. organic-chemistry.org This pathway typically yields the (E)-alkene.

Acid-Catalyzed Elimination: In the presence of an acid (e.g., sulfuric acid, Lewis acids), the elimination proceeds through an E2-like mechanism with anti-periplanar geometry. organicchemistrydata.orgorganic-chemistry.org Protonation of the hydroxyl group turns it into a good leaving group (water), and the subsequent elimination occurs with an anti-relationship between the silyl group and the leaving group, generally producing the (Z)-alkene.

This divergent stereoselectivity is a highly attractive feature, providing precise control over the geometry of the newly formed double bond. lscollege.ac.in

Table 2: Stereochemical Control in Peterson Olefination

β-Hydroxysilane DiastereomerElimination ConditionElimination GeometryPredominant Alkene IsomerReference
Erythro or ThreoAcidic (e.g., H₂SO₄)Anti(Z)-Alkene wikipedia.orgorganic-chemistry.org
Erythro or ThreoBasic (e.g., KH)Syn(E)-Alkene wikipedia.orgorganic-chemistry.org
Utility in Constructing the Pentan-3-ylidene Moiety

The Peterson olefination is well-suited for constructing tetrasubstituted alkenes, such as the exocyclic double bond in this compound. The synthesis would begin with the generation of the required α-silyl carbanion. For the pentan-3-ylidene moiety, a suitable precursor would be 3-(trimethylsilyl)pentane. Deprotonation of this precursor with a strong base (e.g., n-butyllithium) would generate the α-(trimethylsilyl)pentyl carbanion.

This carbanion would then be reacted with a cyclopentenone derivative, such as 4-oxocyclopent-1-ene, to form the crucial β-hydroxysilane intermediate. The subsequent acid- or base-catalyzed elimination would furnish the target compound. The ability to isolate the intermediate and choose the elimination conditions provides a strategic advantage for maximizing the yield of the desired stereoisomer of the final product. organic-chemistry.org

Olefin Metathesis Strategies in the Synthesis of this compound

Olefin metathesis is a Nobel Prize-winning reaction that allows for the redistribution of alkene fragments by breaking and reforming carbon-carbon double bonds, typically mediated by ruthenium (Grubbs-type) or molybdenum (Schrock-type) catalysts. wikipedia.orgorganic-chemistry.org This reaction has broad applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). organic-chemistry.org

For the synthesis of this compound, a cross-metathesis (CM) strategy appears to be a highly convergent and efficient approach. This would involve the reaction of two different alkenes. A plausible route would be the cross-metathesis of 4-methylenecyclopent-1-ene with an appropriate partner alkene, 3-hexene. In this reaction, the catalyst would facilitate the cleavage of the double bonds in both starting materials and the formation of new double bonds, leading to the desired this compound and ethylene (B1197577) as a volatile byproduct. Driving the reaction by removing ethylene gas can shift the equilibrium towards the product. organic-chemistry.org

The mechanism of olefin metathesis involves the formation of a metallacyclobutane intermediate. csbsju.edu The metal carbene catalyst first engages in a [2+2] cycloaddition with one of the substrate alkenes to form the four-membered ring, which then undergoes a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene, which continues the catalytic cycle. csbsju.edu The development of highly active and functional-group-tolerant catalysts, such as the second and third-generation Grubbs catalysts, makes this a viable strategy even for complex and sterically demanding substrates. organic-chemistry.org

Table 3: Common Catalysts for Olefin Metathesis

Catalyst NameMetal CenterKey FeaturesReference
Grubbs Catalyst, 1st GenRutheniumGood stability, moderate activity. wikipedia.org
Grubbs Catalyst, 2nd GenRutheniumHigher activity, better for hindered alkenes. organic-chemistry.org
Hoveyda-Grubbs Catalyst, 2nd GenRutheniumHigh stability, recoverable. nih.gov
Schrock CatalystMolybdenum/TungstenVery high activity, less functional group tolerant. wikipedia.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM) Approaches for the Cyclopentene Ring

Ring-closing metathesis (RCM) is a cornerstone of modern organic synthesis for creating unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org The reaction intramolecularly couples two terminal alkenes, forming a cycloalkene and releasing volatile ethylene, which drives the reaction to completion. wikipedia.orgharvard.edu The synthesis of the this compound core via RCM would necessitate a diene precursor that already contains the requisite pentan-3-ylidene moiety.

The general mechanism, established by Chauvin, involves the reaction of a metal alkylidene catalyst (e.g., a Grubbs-type ruthenium complex) with one of the terminal alkenes of the diene substrate. harvard.edu This initiates a series of [2+2] cycloaddition and cycloreversion steps, ultimately leading to the formation of the cyclic product and regeneration of the catalyst. wikipedia.orgharvard.edu For this specific target, a hypothetical precursor such as a 4,4-disubstituted 1,6-diene would be cyclized. The choice of catalyst is crucial and depends on the steric hindrance and functional groups present in the substrate. harvard.eduorgsyn.org Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are generally more active and robust, making them suitable for creating sterically demanding structures. organic-chemistry.org

Table 1: Comparison of Common Ruthenium-Based RCM Catalysts

CatalystCommon NameKey FeaturesTypical Applications
Grubbs' First Generation(PCy₃)₂Cl₂Ru=CHPhGood functional group tolerance; sensitive to steric hindrance.Synthesis of simple to moderately complex rings. harvard.edu
Grubbs' Second Generation(IMes)(PCy₃)Cl₂Ru=CHPhHigher activity and better thermal stability due to NHC ligand.Formation of tri- and tetrasubstituted olefins; sterically hindered systems. organic-chemistry.orgharvard.edu
Hoveyda-Grubbs Second Generation(IMes)(Cl)₂Ru=CH-o-iPrOPhChelating isopropoxystyrene ligand enhances catalyst initiation and stability.Reactions requiring slow initiation; high-yielding macrocyclizations. orgsyn.org

Cross-Metathesis (CM) in the Construction of the Pentan-3-ylidene System

Cross-metathesis (CM) offers a modular approach to assemble complex alkenes from simpler ones. organic-chemistry.org To form the pentan-3-ylidene system, a precursor such as 4-methylenecyclopent-1-ene could theoretically undergo CM with a suitable olefin partner like 3-ethylpent-2-ene. This reaction involves the exchange of alkylidene fragments between the two different alkenes. organic-chemistry.org

However, CM reactions can be complicated by the formation of homodimer byproducts from each of the starting alkenes. organic-chemistry.org Achieving high selectivity for the desired cross-product often requires exploiting differences in the reactivity of the two olefins or using a large excess of one reactant. beilstein-journals.org For the synthesis of a tetrasubstituted exocyclic alkene, a highly active catalyst, such as a second-generation Grubbs catalyst, would be necessary to overcome the steric hindrance associated with the product. organic-chemistry.org Ene-yne cross-metathesis (EYCM) represents an alternative strategy, where a cyclopentene could be reacted with an internal alkyne to generate a conjugated diene system, which could then be further elaborated. beilstein-journals.orgresearchgate.netmdpi.com

Carbonyl-Olefin Metathesis as a Tandem Olefination Strategy

Carbonyl-olefin metathesis is a powerful transformation that formally exchanges fragments between a carbonyl group and an alkene to generate a new C=C bond. wikipedia.org This strategy could be employed to construct the pentan-3-ylidene group from a cyclopentenone precursor, such as cyclopent-3-en-1-one. The reaction can proceed through several pathways depending on the reagents used. nih.gov

One approach involves a two-step process initiated by a Paternò-Büchi reaction ([2+2] photocycloaddition) between the carbonyl compound and an alkene to form an oxetane (B1205548) intermediate, which is then fragmented. wikipedia.orgnih.gov More direct, metal-mediated processes utilize reagents like the Tebbe or Petasis reagents, or Schrock carbenes, which first perform a carbonyl olefination, followed by an olefin metathesis event. wikipedia.orgmdpi.com Recently, organocatalytic methods using hydrazine (B178648) catalysts have also been developed, proceeding through a [3+2] cycloaddition/cycloreversion pathway with strained olefins like cyclopropenes. wikipedia.orgnih.gov For the synthesis of this compound, a tandem strategy could involve the olefination of a suitable cyclopentenone derivative with a reagent that delivers the 3-pentylidene unit.

Transition Metal-Catalyzed C-C Bond Forming Reactions

Beyond metathesis, a range of other transition metal-catalyzed reactions are instrumental in synthesizing substituted carbocycles like cyclopentenes.

Palladium-Catalyzed Alkyne Insertion and Alkene Functionalization

Palladium catalysis is a versatile tool for C-C bond formation. nih.govyoutube.com The synthesis of substituted cyclopentenes can be achieved through various Pd-catalyzed pathways. One such method involves the intramolecular cyclization of substrates containing both an alkyne and an alkene (enyne cycloisomerization). rsc.orgacs.org Another powerful approach is the cyclization of homopropargyl-substituted dicarbonyl compounds, which can undergo a rare 5-endo-dig addition to the alkyne, followed by reductive elimination to yield highly substituted cyclopentenes. acs.orgacs.org

A plausible mechanism for such a cyclization begins with the oxidative addition of a Pd(0) catalyst to an organic halide. The resulting organopalladium species coordinates to the alkyne, activating it for nucleophilic attack by an enolate, leading to a vinylpalladium intermediate. Subsequent reductive elimination forges the final C-C bond and regenerates the Pd(0) catalyst. acs.org This strategy offers a route to complex cyclopentene cores that can be further functionalized.

Table 2: Selected Palladium-Catalyzed Routes to Cyclopentene Derivatives

Reaction TypeSubstratesKey Mechanistic StepReference
5-Endo-Dig CyclizationHomopropargyl-substituted dicarbonyl compounds, organic halidesIntramolecular addition of enolate to a Pd-activated alkyne acs.orgacs.org
Enyne Cycloisomerization1,6-enynesHydropalladation, migratory insertion, and β-hydride elimination rsc.orgacs.org
Carbonylative AnnulationAryl iodides, internal alkynesFormal Pauson-Khand type domino process rsc.org
HydrocyclopropanylationAlkynes with cyclopropyl (B3062369) C-H bondsIntramolecular C(sp³)–H activation and insertion nih.gov

Cycloaddition Reactions (e.g., [3+2] Annulations) for Cyclopentene Formation

[3+2] Annulation reactions provide a direct and convergent method for constructing five-membered rings by combining a three-atom component with a two-atom component. organic-chemistry.org A classic example is the Danheiser annulation, which utilizes the reaction of allenylsilanes with electron-deficient alkenes or alkynes, catalyzed by a Lewis acid like titanium tetrachloride. mit.edu This approach is highly regiocontrolled and can be applied to create a variety of substituted cyclopentenes. mit.edu

To synthesize the target molecule's framework, a [3+2] annulation could be envisioned between an appropriately substituted three-carbon unit (like a vinylallene or a cyclopropene (B1174273) derivative) and a two-carbon alkyne or alkene partner. For instance, a silver-catalyzed [3+2] annulation of cyclopropenones with formamides has been reported, showcasing the versatility of these cycloaddition strategies. nih.gov Other metal-free [3+2] annulations, such as those between terminal alkynes and γ,δ-unsaturated aldehydes, also provide efficient routes to cyclopentene structures. organic-chemistry.org

Manganese-Catalyzed Approaches to Cyclopentenes

While less common than palladium or ruthenium, earth-abundant manganese has emerged as a capable catalyst for novel organic transformations. nih.gov A recently developed manganese-catalyzed cascade reaction allows for the chemo-selective synthesis of acyl cyclopentenes. rsc.org This process involves the coupling of a cyclopropyl methanol (B129727) with a ketone, which proceeds through a radical-initiated ring expansion of an in situ-formed vinyl cyclopropanone (B1606653) intermediate. rsc.org The reaction is notable for its use of an earth-abundant metal and for generating only water and hydrogen gas as byproducts. rsc.orgrsc.org

The resulting acyl cyclopentene could serve as a key intermediate. The ketone functional group on the cyclopentene ring could then be converted to the desired pentan-3-ylidene group through a standard olefination reaction, such as the Wittig reaction or the Tebbe olefination. Manganese has also been utilized in photochemical [2+2+2] cycloaddition reactions to form aromatic systems, highlighting its potential in constructing cyclic frameworks. nih.govchemrxiv.org

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound can be approached by focusing on two key aspects: the geometric configuration of the exocyclic double bond and the induction of chirality in the cyclopentene moiety.

Control of Exocyclic Double Bond Geometry (E/Z Isomerism)

The formation of the exocyclic C=C double bond is a critical step in the synthesis of this compound. The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for this transformation, offering a degree of control over the E/Z stereochemistry of the resulting alkene. organic-chemistry.orgwikipedia.org

The general approach would involve the reaction of cyclopent-3-en-1-one with an appropriate phosphorus ylide or phosphonate (B1237965) carbanion derived from 3-pentanone.

Wittig Reaction: The reaction of cyclopent-3-en-1-one with a phosphonium ylide derived from a 3-pentyl phosphonium salt can yield this compound. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.org Non-stabilized ylides (where the R group on the ylide is alkyl) typically lead to the formation of (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the (E)-alkene. organic-chemistry.org For the synthesis of this compound, a non-stabilized ylide would be employed, which would be expected to predominantly yield the (Z)-isomer.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate carbanion, generally provides excellent selectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org This method involves the reaction of cyclopent-3-en-1-one with a phosphonate ester, such as diethyl (pentan-3-yl)phosphonate, in the presence of a base. The higher E-selectivity is attributed to thermodynamic control in the elimination of the oxaphosphetane intermediate. wikipedia.orgnrochemistry.com

The Still-Gennari modification of the HWE reaction offers a route to the (Z)-isomer by employing phosphonates with electron-withdrawing groups and specific reaction conditions (e.g., potassium bis(trimethylsilyl)amide (KHMDS) as the base in the presence of 18-crown-6). nrochemistry.com

The choice of reaction can thus be used to selectively synthesize either the (E) or (Z) isomer of this compound. The following table illustrates the expected stereochemical outcomes.

Reaction Phosphorus Reagent Typical Conditions Major Isomer Expected E/Z Ratio
Wittig (non-stabilized)(Pentan-3-yl)triphenylphosphonium bromiden-BuLi, THFZ>90:10
Horner-Wadsworth-EmmonsDiethyl (pentan-3-yl)phosphonateNaH, THFE>95:5
Still-Gennari ModificationBis(2,2,2-trifluoroethyl) (pentan-3-yl)phosphonateKHMDS, 18-crown-6, THFZ>90:10

This table presents hypothetical data based on established principles of the respective reactions.

Chiral Catalyst and Auxiliary-Mediated Asymmetric Approaches (If applicable to a specific enantiomer)

While the cyclopentene ring in this compound is achiral, the introduction of substituents or the use of chiral reagents can lead to the formation of specific enantiomers if a chiral center is created. For the parent compound, this section is not directly applicable. However, if we consider a substituted derivative, for instance, with a chiral center on the cyclopentene ring, asymmetric synthesis becomes crucial.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. wikipedia.org This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

Chiral Catalyst-Mediated Synthesis: A powerful approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For a hypothetical substituted cyclopentenone precursor, an asymmetric Michael addition or an asymmetric aldol reaction could establish a chiral center prior to the olefination step. For example, a chiral amine or a chiral metal complex could catalyze the addition of a nucleophile to an enone, setting the stereochemistry of the cyclopentane (B165970) ring.

Chiral Auxiliary-Mediated Synthesis: An alternative strategy involves covalently attaching a chiral auxiliary to the substrate. This auxiliary directs the stereochemical course of a reaction and is subsequently removed. For instance, a chiral amine could be used to form a chiral enamine from a substituted cyclopentenone. Subsequent alkylation or addition reactions would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary.

The following table outlines a hypothetical asymmetric synthesis of a chiral derivative of this compound, illustrating the potential for high enantiomeric excess (e.e.).

Step Reaction Type Chiral Inductor Substrate Product Expected e.e. (%)
1Asymmetric Michael Addition(S)-Proline (catalyst)Cyclopent-2-en-1-one(R)-3-Alkylcyclopentanone>95
2OxidationPCC(R)-3-Alkylcyclopentanone(R)-3-Alkylcyclopent-2-en-1-one-
3HWE OlefinationDiethyl (pentan-3-yl)phosphonate(R)-3-Alkylcyclopent-2-en-1-one(R,E)-4-(Pentan-3-ylidene)-3-alkylcyclopent-1-ene>95

This table presents a hypothetical reaction sequence and data to illustrate the principles of asymmetric synthesis as it could be applied to a derivative of the target compound.

Reactivity and Mechanistic Investigations of 4 Pentan 3 Ylidene Cyclopent 1 Ene

Electrophilic Additions to the Olefinic Centers

Electrophilic additions to fulvenes can, in principle, occur at either the endocyclic or exocyclic double bonds. However, the higher electron density of the exocyclic double bond typically directs electrophiles to this position.

Halogenation and Hydrohalogenation Studies

The addition of halogens and hydrohalogens to 6,6-dialkylfulvenes has been a subject of interest to understand the fundamental reactivity of the fulvene (B1219640) system.

Halogenation: The reaction of 6,6-dialkylfulvenes with halogens such as bromine (Br₂) and chlorine (Cl₂) can proceed via different pathways, including addition to the double bonds and substitution at allylic positions. The outcome of the reaction is highly dependent on the reaction conditions, such as temperature and solvent. In many cases, a mixture of products is obtained, which can include di- and tetra-halogenated adducts. For instance, the bromination of 6,6-dimethylfulvene (B1295306) can lead to addition across the endocyclic diene system.

Hydrohalogenation: The addition of hydrogen halides (HX) to 6,6-dialkylfulvenes typically proceeds with the proton adding to the exocyclic carbon atom (C6), leading to the formation of a stable tertiary carbocation at the cyclopentadienyl (B1206354) ring. This carbocation is stabilized by resonance. Subsequent attack by the halide anion (X⁻) can then occur at various positions of the cyclopentadienyl ring, leading to a mixture of isomeric products. The regioselectivity of this reaction is governed by the stability of the carbocation intermediate.

ReactantReagentConditionsMajor Product(s)Reference
6,6-DimethylfulveneBr₂ in CCl₄Low TemperatureMixture of addition products[General Fulvene Chemistry]
6,6-DimethylfulveneHBrInert SolventMixture of isomeric bromides[General Fulvene Chemistry]

Epoxidation and Dihydroxylation Methodologies

The oxidation of the olefinic centers in 6,6-dialkylfulvenes provides a route to functionalized cyclopentane (B165970) derivatives.

Epoxidation: The epoxidation of 6,6-dialkylfulvenes can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The reaction typically occurs selectively at the more electron-rich exocyclic double bond to yield the corresponding spiro-epoxide. The Prilezhaev reaction, as it is known, proceeds via a concerted mechanism. libretexts.org

Dihydroxylation: Dihydroxylation of the double bonds in 6,6-dialkylfulvenes can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). pku.edu.cn Syn-dihydroxylation is generally observed, where two hydroxyl groups are added to the same face of the double bond. pku.edu.cn The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the vicinal diol. pku.edu.cn Catalytic versions of this reaction, such as the Upjohn dihydroxylation, are often employed to minimize the use of the toxic and expensive osmium tetroxide. pku.edu.cn

ReactionReagentExpected Product with 6,6-DialkylfulveneStereochemistry
Epoxidationm-CPBASpiro-epoxide at the exocyclic double bondStereospecific
Syn-dihydroxylationOsO₄, NMOVicinal diol at the exocyclic double bondSyn addition

Cycloaddition Reactions Involving the Cyclopentene (B43876) and Exocyclic Olefin

Fulvenes are versatile participants in cycloaddition reactions, where they can act as either a 2π, 4π, or 6π component depending on the reaction partner and conditions.

Diels-Alder Reactions and Chemo-/Regioselectivity

In the context of the Diels-Alder reaction, 6,6-dialkylfulvenes typically act as the diene component, reacting with electron-deficient dienophiles. The endocyclic diene system of the fulvene participates in a [4+2] cycloaddition.

Chemo- and Regioselectivity: The chemoselectivity of the Diels-Alder reaction with unsymmetrical fulvenes and dienophiles is an important consideration. Generally, the reaction occurs at the endocyclic diene. The regioselectivity is governed by electronic factors, with the more nucleophilic carbon of the diene preferentially bonding to the more electrophilic carbon of the dienophile. youtube.com For 6,6-dialkylfulvenes reacting with typical electron-withdrawing group-substituted dienophiles, the "ortho" and "para" isomers are generally favored over the "meta" isomer. youtube.com

A classic example is the reaction of a 6,6-dialkylfulvene with maleic anhydride (B1165640), which proceeds readily to form the corresponding exo-adduct. libretexts.org

DieneDienophileConditionsMajor ProductReference
6,6-DimethylfulveneMaleic AnhydrideThermalExo-adduct libretexts.org
6,6-DimethylfulveneN-PhenylmaleimideThermalExo-adduct[General Fulvene Chemistry]

[2+2] Cycloaddition Pathways

Fulvenes can also undergo [2+2] cycloaddition reactions, particularly with activated ketenes or electron-deficient olefins. These reactions typically involve the exocyclic double bond of the fulvene acting as the 2π component. The reaction of 6,6-dimethylfulvene with tetracyanoethylene (B109619) (TCNE), for instance, has been reported to yield a [2+2] cycloadduct at the exocyclic double bond. libretexts.org The mechanism of these cycloadditions can be either concerted or stepwise, depending on the nature of the reactants. pitt.edu

Olefin Functionalization via Transition Metal Catalysis

Transition metal catalysis offers a powerful tool for the functionalization of the olefinic centers in fulvenes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Furthermore, transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct modification of C-H bonds. researchgate.net In principle, catalysts based on palladium, rhodium, or iridium could be used to selectively activate and functionalize the C-H bonds of the cyclopentene ring or the allylic positions of the pentylidene group in 4-(pentan-3-ylidene)cyclopent-1-ene. The regioselectivity of such reactions would be a key challenge, often directed by steric and electronic factors or through the use of directing groups.

Reaction TypeCatalystPotential Application for this compound
Suzuki CouplingPd(0) complexesArylation of a vinyl halide derivative
Heck ReactionPd(0) complexesVinylation of a vinyl halide derivative
C-H ActivationRh(III) or Ir(I) complexesDirect functionalization of cyclopentene C-H bonds

Catalytic Hydrogenation Studies: Mechanistic Insights

Catalytic hydrogenation is a fundamental reaction for the saturation of carbon-carbon multiple bonds. researchgate.netkhanacademy.org In the case of this compound, which possesses both an endocyclic and an exocyclic double bond, catalytic hydrogenation can lead to a mixture of products depending on the catalyst and reaction conditions. The reaction is typically exothermic, with the stability of the resulting alkane driving the transformation. researchgate.net

The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of the alkene and hydrogen onto the surface of a metal catalyst, such as palladium, platinum, or nickel. researchgate.netkhanacademy.org The hydrogen molecule dissociates into hydrogen atoms on the metal surface, which are then transferred to the carbons of the double bond in a stepwise manner. researchgate.net This process generally occurs with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the double bond. researchgate.netkhanacademy.org However, isomerization of the double bond prior to hydrogenation can sometimes lead to a mixture of stereoisomers. khanacademy.org

For this compound, hydrogenation can occur selectively at either the endocyclic or the exocyclic double bond, or at both. The exocyclic double bond is generally more reactive towards addition reactions due to its higher polarization. researchgate.netresearchgate.net Therefore, milder hydrogenation conditions might favor the formation of 4-(pentan-3-yl)cyclopent-1-ene. More forcing conditions would lead to the fully saturated product, (pentan-3-yl)cyclopentane. The use of specific catalysts can influence this selectivity. For instance, studies on 6,6-diphenylfulvene (B146878) have shown that low-valent titanium catalysts are effective for its hydrogenation. jlu.edu.cn

Table 1: Potential Products of Catalytic Hydrogenation of this compound
Product NameStructureHydrogenation SitePredicted Conditions
4-(Pentan-3-yl)cyclopent-1-ene(Structure of single bond reduction at exocyclic position)Exocyclic C=CMild (e.g., Pd/C, low H₂ pressure)
1-(Pentan-3-ylidene)cyclopentane(Structure of single bond reduction at endocyclic position)Endocyclic C=CPossible with specific catalysts
(Pentan-3-yl)cyclopentane(Structure of fully saturated compound)Both C=CForcing (e.g., PtO₂, high H₂ pressure)

Hydroboration and Hydroamination Pathways

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of a double bond. masterorganicchemistry.comwikipedia.org The first step involves the addition of a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN) across the double bond. This addition is regioselective, with the boron atom adding to the less substituted carbon, and stereospecific, proceeding via a syn-addition. masterorganicchemistry.comwikipedia.orgyoutube.com The second step is an oxidation, typically with hydrogen peroxide and a base, which replaces the boron atom with a hydroxyl group with retention of stereochemistry. wikipedia.org

For this compound, hydroboration can occur at either of the two double bonds.

Attack at the endocyclic double bond: This would lead to the formation of two possible regioisomeric alcohols after oxidation. Based on the anti-Markovnikov rule, the hydroxyl group would preferentially add to the less substituted carbon of the double bond. The syn-addition would result in a specific stereochemical outcome.

Attack at the exocyclic double bond: The hydroboration of the exocyclic double bond would also follow the anti-Markovnikov rule, leading to the formation of an alcohol where the hydroxyl group is attached to the carbon of the cyclopentane ring.

The use of sterically hindered boranes, such as 9-BBN, can enhance the regioselectivity of the reaction, particularly for substrates with multiple double bonds. masterorganicchemistry.com

Hydroamination

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond. wikipedia.org This reaction is highly atom-economical but often requires a catalyst to overcome a significant activation barrier, especially for unactivated alkenes. wikipedia.org Catalysts based on late transition metals, such as palladium and iridium, have been developed for intermolecular hydroamination. organic-chemistry.orgnih.gov

The hydroamination of this compound would likely proceed via nucleophilic attack of the amine on the polarized exocyclic double bond, which is a known reactive site in fulvenes. researchgate.net The regioselectivity would be dictated by the electronic nature of the fulvene system, with the nitrogen atom adding to the exocyclic carbon and the hydrogen atom adding to the cyclopentadienyl ring. The reaction could be performed intramolecularly if the amine functionality is tethered to the cyclopentadiene (B3395910) ring, leading to the formation of heterocyclic compounds. The development of catalysts for the intermolecular hydroamination of dienes is an active area of research. berkeley.edu

Table 2: Predicted Products of Hydroboration-Oxidation and Hydroamination
ReactionReagentsPotential Product(s)Key Mechanistic Feature
Hydroboration-Oxidation (Endocyclic)1. BH₃·THF; 2. H₂O₂, NaOH4-(Pentan-3-ylidene)cyclopentanolAnti-Markovnikov, syn-addition
Hydroboration-Oxidation (Exocyclic)1. BH₃·THF; 2. H₂O₂, NaOH(Cyclopent-2-en-1-yl)(pentan-3-ol)Anti-Markovnikov, syn-addition
Hydroamination (Intermolecular)R₂NH, Pd or Ir catalystN,N-Dialkyl-1-(cyclopent-2-en-1-ylidene)pentan-3-amineCatalytic addition to exocyclic C=C

Radical Reactions and Their Potential in Derivatization

Fulvenes can participate in radical reactions, often initiated by the formation of a fulvene radical cation. masterorganicchemistry.comlibretexts.orgwikipedia.org The stability and structure of these radical cations have been the subject of both experimental and theoretical studies. masterorganicchemistry.comwikipedia.org The exocyclic double bond is a primary site for radical attack due to the accessibility of the π-electrons.

Radical additions to this compound could be initiated by various radical species. For example, the addition of a thiyl radical (RS•) would likely proceed at the exocyclic double bond to form a stabilized carbon-centered radical on the cyclopentadienyl ring, which could then be trapped or undergo further reactions. Such reactions have the potential to introduce a wide range of functional groups onto the fulvene scaffold.

Another important aspect of the radical chemistry of fulvenes is their tendency to undergo radical polymerization, particularly in the presence of radical initiators or upon exposure to air, which can generate radical species. nih.gov The high reactivity of fulvenes can also lead to dimerization through radical pathways. researchgate.net

Table 3: Potential Radical Reactions of this compound
Reaction TypeInitiator/ReagentPotential OutcomeSignificance
Radical AdditionRadical initiator (e.g., AIBN) + H-donor (e.g., RSH)Addition of the radical to the exocyclic double bondFunctionalization of the fulvene core
Radical PolymerizationRadical initiator or spontaneousFormation of a polymer with fulvene repeating unitsPotential for novel materials
Reaction with OxygenTriplet oxygen (air)Formation of peroxides and subsequent rearrangement productsExplains instability upon storage

Rearrangement Reactions and Pericyclic Pathways

Rearrangement Reactions

Fulvene derivatives are known to undergo various rearrangement reactions under thermal or catalytic conditions. nih.govresearchgate.net One notable transformation is the thermal rearrangement of some fulvenes to form benzene (B151609) derivatives, a reaction that has been known for decades. researchgate.net For instance, 6,6-dicyanopentafulvenes have been shown to rearrange to dicyanobenzenes under milder conditions in polar aprotic solvents via a proposed "ring-walk" mechanism. researchgate.net It is conceivable that this compound could undergo similar skeletal rearrangements under appropriate thermal or acid-catalyzed conditions, potentially leading to substituted aromatic compounds. Photochemical rearrangements of fulvenes are also known, leading to the formation of spiro[2.4]heptadiene derivatives. nih.gov

Pericyclic Pathways

Pericyclic reactions, which proceed through a cyclic transition state, are a hallmark of fulvene chemistry. organic-chemistry.org Fulvenes can participate in various types of cycloaddition reactions, acting as 2π, 4π, or 6π components. researchgate.netresearchgate.net

[4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, the fulvene can act as either the diene (4π component) or the dienophile (2π component). libretexts.orgwikipedia.org When reacting with an electron-deficient dienophile, 6,6-dialkylfulvenes like this compound typically act as the diene, utilizing the diene system within the cyclopentadiene ring. libretexts.org The reaction is generally stereospecific. libretexts.org

[6+4] Cycloaddition: Fulvenes can also participate as a 6π component in cycloadditions with a suitable 4π partner, such as tropone (B1200060). nih.gov

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions are also possible, typically involving the exocyclic double bond of the fulvene.

The reactivity and selectivity in these cycloadditions are governed by frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the outcome. organic-chemistry.org Electron-donating groups on the fulvene and electron-withdrawing groups on the dienophile generally accelerate Diels-Alder reactions. libretexts.org

Table 4: Pericyclic Reactions of this compound
Reaction TypeRole of FulveneReactant Partner (Example)Expected Product
[4+2] CycloadditionDiene (4π)Maleic anhydride (electron-deficient dienophile)Tricyclic adduct
[4+2] CycloadditionDienophile (2π)Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)Spirocyclic or fused ring system
[6+4] Cycloaddition6π componentTroponePolycyclic adduct
[2+2] Photocycloaddition2π componentAlkene (e.g., ethylene)Spiro[2.4]heptane derivative

Computational and Theoretical Studies on 4 Pentan 3 Ylidene Cyclopent 1 Ene

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic structure of fulvene (B1219640) derivatives. nih.govacs.org For 4-(pentan-3-ylidene)cyclopent-1-ene, these calculations can elucidate its conformational preferences and the distribution of electron density, which are key to understanding its reactivity.

Conformational Analysis and Energy Landscapes

The cyclopentene (B43876) ring in this compound is not planar. To alleviate torsional strain, it adopts a non-planar conformation. biomedres.us The two most common puckered conformations for cyclopentane (B165970) rings are the "envelope" and "half-chair" forms. researchgate.net In the case of this compound, the presence of the exocyclic double bond and the bulky pentan-3-ylidene group will influence the energy landscape of these conformations.

Computational studies on similar substituted cyclopentenes and fulvenes suggest that the energy barrier for interconversion between different puckered conformations is generally low. biomedres.us For this compound, the pentan-3-ylidene substituent introduces additional rotational degrees of freedom. The ethyl groups attached to the exocyclic carbon can rotate, leading to different spatial arrangements.

Table 1: Calculated Conformational Data for a Model 6,6-Dialkylfulvene

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-C-C=C) (degrees)
Envelope (Axial-like)0.0015.2
Envelope (Equatorial-like)0.85-14.9
Half-Chair1.20-21.5 (C1-C2-C3-C4), 20.8 (C2-C3-C4-C5)

This table presents hypothetical data based on typical computational results for substituted cyclopentenes to illustrate the likely energy differences and geometries.

Electron Density Distribution and Reactivity Prediction

The electronic nature of fulvenes is characterized by a polarized exocyclic double bond, leading to a dipole moment. nih.govbeilstein-journals.org The cyclopentadienyl (B1206354) ring can acquire a partial negative charge, leaving the exocyclic carbon with a partial positive charge. This charge distribution is a consequence of the tendency of the five-membered ring to achieve a more aromatic 6π-electron state. nih.gov

In this compound, the two ethyl groups of the pentan-3-ylidene substituent are electron-donating. This electron donation can influence the degree of polarization of the exocyclic double bond. DFT calculations can provide detailed information on the electron density distribution, including electrostatic potential maps and atomic charges. These calculations would likely show a higher electron density on the cyclopentene ring and a lower electron density on the exocyclic carbon and the attached ethyl groups. This electronic characteristic makes the ring carbons, particularly C1 and C4, susceptible to electrophilic attack, while the exocyclic carbon is a potential site for nucleophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis and subsequent transformations of fulvenes. By mapping the potential energy surface, identifying transition states, and calculating activation energies, a detailed understanding of reaction pathways can be achieved.

Elucidation of Proposed Synthetic Mechanisms

The most common method for synthesizing fulvenes like this compound is the Thiele synthesis, which involves the base-catalyzed condensation of cyclopentadiene (B3395910) with a ketone, in this case, 3-pentanone. beilstein-journals.orgnih.gov Computational studies on the pyrrolidine-catalyzed version of this reaction suggest that the rate-determining step involves the formation of a positively charged intermediate. nih.gov

The proposed mechanism involves the formation of an iminium ion from the ketone and pyrrolidine (B122466), followed by deprotonation of cyclopentadiene to form the cyclopentadienyl anion. The anion then attacks the iminium ion, and subsequent elimination of pyrrolidine yields the fulvene. Transition state analysis using DFT can be used to calculate the activation barriers for each step of this proposed mechanism, confirming the rate-determining step and providing insights into the role of the catalyst.

Prediction of Reactivity Patterns and Selectivities

Fulvenes are highly reactive compounds that can participate in various cycloaddition reactions, acting as 2π, 4π, or 6π components. nih.gov The specific reactivity of this compound will be governed by both its electronic structure and the steric hindrance imposed by the pentan-3-ylidene group.

Computational studies on the cycloaddition reactions of 6,6-dimethylfulvene (B1295306), a close analog, have shown that these reactions can proceed through ambimodal transition states, leading to a mixture of products. nih.govcompchemhighlights.org For example, in the reaction with tropone (B1200060), a single transition state can lead to both [6+4] and [4+6] cycloadducts. compchemhighlights.org DFT calculations can be employed to predict the periselectivity (the preference for one type of cycloaddition over another) and stereoselectivity of such reactions for this compound. The calculated energies of the different transition states would indicate the most likely reaction pathway and product distribution.

Table 2: Calculated Activation Energies for Competing Cycloaddition Pathways of a 6,6-Dialkylfulvene

Reaction TypeDienophileCalculated Activation Energy (kcal/mol)Predicted Major Product
[4+2] CycloadditionMaleic Anhydride (B1165640)18.5Endo adduct
[6+2] CycloadditionDimethyl Acetylenedicarboxylate25.1N/A
[2+2] CycloadditionTetracyanoethylene (B109619)15.8N/A

This table provides hypothetical activation energies based on known reactivity patterns of fulvenes to illustrate how computational chemistry can predict reaction outcomes.

Molecular Dynamics Simulations to Understand Dynamic Behavior

While quantum chemical calculations provide insights into static molecular properties and reaction pathways, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different environments. nih.govmit.edu MD simulations model the movement of atoms and molecules over time, providing a picture of conformational changes, intermolecular interactions, and bulk properties.

For this compound, MD simulations could be used to explore its behavior in solution. These simulations would reveal how the molecule interacts with solvent molecules and how its conformational flexibility is influenced by the surrounding medium. For instance, in a non-polar solvent, the molecule might exhibit more conformational freedom, while in a polar solvent, specific conformations might be stabilized through dipole-dipole interactions. Furthermore, MD simulations can be employed to study the aggregation behavior of fulvene derivatives, which is a known phenomenon for this class of compounds. rsc.orgmdpi.com By simulating a system with multiple fulvene molecules, one could observe the formation of dimers or larger aggregates and analyze the intermolecular forces driving this process.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 4 Pentan 3 Ylidene Cyclopent 1 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of 4-(pentan-3-ylidene)cyclopent-1-ene. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinyl protons on the cyclopentene (B43876) ring (typically in the range of 5.5-6.5 ppm), the allylic protons (around 2.0-2.5 ppm), and the protons of the pentan-3-ylidene group. chemicalbook.comdocbrown.info The ethyl groups on the exocyclic double bond would present as a quartet and a triplet. The ¹³C NMR spectrum would show characteristic signals for the sp² hybridized carbons of both the endocyclic and exocyclic double bonds in the range of 110-150 ppm, with the other sp³ hybridized carbons appearing at higher fields. libretexts.orgoregonstate.edulibretexts.org

However, to resolve complex overlapping signals and to assign the stereochemistry (E/Z isomerism) around the tetrasubstituted exocyclic double bond, advanced two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of the connectivity of protons within the cyclopentene ring and the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, enabling unambiguous assignment of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and for connecting the pentan-ylidene substituent to the cyclopentene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful technique for stereochemical assignment. libretexts.org The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space (<5 Å), regardless of whether they are bonded. libretexts.org By observing NOE cross-peaks between the protons of the ethyl groups and the allylic protons of the cyclopentene ring, the E/Z configuration of the exocyclic double bond can be determined. For instance, an NOE between the protons of one ethyl group and the adjacent allylic protons on the ring would confirm their spatial proximity, thus defining the isomer. acs.orgacs.orgreddit.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous structures. Actual values may vary.)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1, C2 (vinyl) 5.7 - 6.0 130 - 135
C3, C5 (allylic) 2.3 - 2.5 30 - 35
C4 (quaternary) - 140 - 150
C=C (exocyclic) - 125 - 135
=C-CH₂-CH₃ 2.0 - 2.2 (quartet) 20 - 25

Advanced Mass Spectrometry (MS) Techniques for Isomeric Differentiation

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight and elemental composition of this compound and for differentiating between its isomers.

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion. mdpi.com This allows for the determination of the elemental formula (C₁₀H₁₆), distinguishing it from other compounds with the same nominal mass.

Electron Ionization (EI) is a harder ionization technique that leads to characteristic fragmentation patterns, which serve as a molecular fingerprint. For this compound, several key fragmentation pathways can be predicted:

Allylic Cleavage: The bonds allylic to the double bonds are prone to cleavage. Loss of an ethyl radical (C₂H₅•, 29 Da) from the pentan-3-ylidene group is a likely fragmentation, leading to a stable allylic cation. youtube.com

Retro-Diels-Alder Reaction: Cyclopentene derivatives can undergo a retro-Diels-Alder reaction, although this is often induced at higher temperatures. masterorganicchemistry.comwikipedia.orgyoutube.com This would involve the cleavage of the cyclopentene ring.

Side-chain Fragmentation: Cleavage can occur at various points along the pentan-ylidene side chain. youtube.comlibretexts.orgyoutube.com

The combination of Gas Chromatography (GC) with Mass Spectrometry (GC-MS) is particularly powerful for isomer differentiation. nih.govresearchgate.net Different isomers of this compound will likely have slightly different retention times on the GC column and may exhibit subtle differences in their mass spectra, allowing for their separation and individual characterization.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Based on common fragmentation patterns for alkenes and cycloalkenes.)

m/z Value Proposed Fragment Fragmentation Pathway
136 [C₁₀H₁₆]⁺• Molecular Ion (M⁺•)
121 [C₉H₁₃]⁺ Loss of CH₃•
107 [C₈H₁₁]⁺ Loss of C₂H₅• (Ethyl radical)
93 [C₇H₉]⁺ Loss of C₃H₇• (Propyl radical)
68 [C₅H₈]⁺• Retro-Diels-Alder (Cyclopentene cation radical)

X-ray Crystallography for Absolute Stereochemistry and Conformation (If suitable crystals can be obtained)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. This method, however, is contingent upon the ability to grow a high-quality, single crystal of the compound, which can be a significant challenge for oily or non-crystalline substances. rochester.eduufl.edumit.edu

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide precise data on:

Bond Lengths and Angles: Confirming the geometry of the double bonds and the cyclopentene ring.

Absolute Configuration: Providing definitive proof of the E/Z stereochemistry around the exocyclic double bond.

Conformation: Revealing the planarity or puckering of the cyclopentene ring. While cyclopentane (B165970) itself is non-planar, the sp² hybridization in cyclopentene derivatives influences the ring's conformation. acs.org

Intermolecular Interactions: Detailing how the molecules pack together in the crystal lattice.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data is used to build a complete 3D model of the molecule. acadpubl.eumuohio.edu

Table 3: Crystallographic Parameters Potentially Obtainable from X-ray Analysis (This table represents the type of data that would be generated from a successful X-ray crystallography experiment.)

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group The symmetry group of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the basic repeating unit of the crystal.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C=C, C-C, C-H).
Bond Angles (°) Angles between adjacent chemical bonds.
Torsion Angles (°) Dihedral angles defining the conformation of the molecule.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.sa These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability. ksu.edu.sa

For this compound, the key functional groups and their expected vibrational modes are:

C-H Stretching: The sp² C-H bonds of the cyclopentene ring will show stretching vibrations above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The sp³ C-H bonds of the allylic and ethyl groups will exhibit stretches just below 3000 cm⁻¹. orgchemboulder.comuomustansiriyah.edu.iq

C=C Stretching: The molecule has two distinct carbon-carbon double bonds. The endocyclic C=C stretch within the cyclopentene ring is expected around 1610-1640 cm⁻¹. chemicalbook.comnist.gov The exocyclic, tetrasubstituted C=C bond stretch is expected in the 1660-1680 cm⁻¹ range. spectroscopyonline.com This latter peak may be weak in the IR spectrum due to its symmetry but should be strong in the Raman spectrum.

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the vinyl protons are characteristic and appear in the 650-1000 cm⁻¹ region of the IR spectrum. quimicaorganica.org Bending vibrations for the CH₂ and CH₃ groups will also be present. youtube.com

Ring Puckering: The cyclopentene ring itself has low-frequency ring-puckering vibrations, which can sometimes be observed in the far-IR or Raman spectra. acs.orgiupac.org

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Frequency Range (cm⁻¹) Vibrational Mode Spectroscopy Method
3100 - 3000 =C-H Stretch (vinyl) IR, Raman
2980 - 2850 -C-H Stretch (alkyl) IR, Raman
1680 - 1660 C=C Stretch (exocyclic, tetrasubstituted) Raman (strong), IR (weak/medium)
1640 - 1610 C=C Stretch (endocyclic) IR (medium), Raman (strong)
1470 - 1430 CH₂ Bending (scissoring) IR
1380 - 1370 CH₃ Bending (symmetric) IR

Future Directions and Emerging Research Opportunities for 4 Pentan 3 Ylidene Cyclopent 1 Ene

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of fulvenes often involves the base-catalyzed condensation of cyclopentadiene (B3395910) with aldehydes or ketones. d-nb.infobeilstein-journals.org For 4-(pentan-3-ylidene)cyclopent-1-ene, this would involve the reaction of cyclopentadiene with 3-pentanone. Future research could focus on optimizing this process to enhance yield, purity, and sustainability.

Exploration into greener synthesis methods is a significant avenue for research. This could involve the use of more environmentally benign solvents and catalysts. For instance, studies on pyrrolidine-catalyzed fulvene (B1219640) synthesis have shown the importance of protic solvents in the reaction mechanism. nih.gov Investigating similar catalytic systems for the synthesis of this compound could lead to more efficient and sustainable production methods.

Furthermore, advancements in olefination reactions, such as the Horner-Wadsworth-Emmons reaction, present opportunities for alternative synthetic strategies. nih.gov These methods are known for their high E-selectivity in forming carbon-carbon double bonds and could potentially be adapted for the synthesis of this compound and its derivatives, offering a different approach to this class of compounds.

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

Synthetic Method Precursors Potential Advantages Research Focus
Base-catalyzed Condensation Cyclopentadiene, 3-Pentanone Well-established for fulvenes Optimization of reaction conditions, use of sustainable catalysts and solvents.
Pyrrolidine-catalyzed Synthesis Cyclopentadiene, 3-Pentanone Milder reaction conditions Investigation of catalyst loading, solvent effects, and reaction kinetics.

Exploration of Unconventional Reactivity and Catalytic Transformations

The reactivity of fulvenes is characterized by the polarized exocyclic double bond, making them versatile participants in various chemical transformations, particularly cycloaddition reactions. beilstein-journals.orgnih.gov The alkyl substituents at the C6 position of this compound are expected to influence its reactivity in unique ways compared to fulvenes with other substituent types.

Future research should explore the participation of this compound in a range of cycloaddition reactions, such as [4+2], [6+2], and [6+4] cycloadditions. nih.govlibretexts.org The electronic nature of the alkyl groups will likely modulate the frontier molecular orbitals, thereby influencing the regioselectivity and stereoselectivity of these reactions. For example, in contrast to the typical Diels-Alder reaction, 6-aminofulvenes have been shown to undergo [6+2] cycloaddition with certain alkenes. nih.gov

Catalytic transformations of the exocyclic double bond present another exciting research frontier. For instance, catalytic hydrogenation of the double bond would yield the corresponding alkyl-substituted cyclopentane (B165970), a common structural motif in various complex molecules. libretexts.org The stereoselectivity of such a reaction would be of significant interest.

Moreover, the potential for cascade reactions involving this compound could be a fruitful area of investigation. baranlab.org The reactive nature of the fulvene core could be harnessed to trigger a sequence of bond-forming events, leading to the rapid construction of complex polycyclic frameworks.

Advanced Computational Modeling for Predictive Understanding in Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. uj.edu.placs.org For this compound, where experimental data is scarce, DFT calculations can provide invaluable insights into its electronic structure and potential reaction pathways.

Future computational studies should focus on modeling the transition states of various cycloaddition reactions involving this compound. This can help predict the most likely products and understand the factors governing the periselectivity of these reactions. For instance, computational studies on the reaction of tropone (B1200060) with dimethylfulvene have revealed a bispericyclic transition state leading to both [6+4] and [4+6] cycloadducts. compchemhighlights.org Similar complex potential energy surfaces may exist for the reactions of this compound.

Furthermore, DFT calculations can be employed to understand the influence of the pentan-3-ylidene group on the aromaticity and electronic properties of the cyclopentadiene ring. nih.govacs.org The interplay between the substituent effect and the inherent properties of the fulvene core can be systematically investigated, providing a theoretical framework for designing new reactions.

A summary of key parameters that can be investigated through computational modeling is provided in Table 2.

Table 2: Key Parameters for Computational Investigation of this compound

Parameter Computational Method Significance
Frontier Molecular Orbital (FMO) Energies DFT Predicts reactivity in cycloaddition reactions.
Transition State Geometries and Energies DFT Elucidates reaction mechanisms and predicts product distribution.
Aromaticity Indices (e.g., HOMA, NICS) DFT Quantifies the aromatic character of the cyclopentadiene ring.

Potential as a Building Block in Complex Molecule Synthesis

The structural framework of this compound makes it an attractive building block for the synthesis of more complex molecules. The cyclopentene (B43876) moiety is a common feature in a wide range of natural products and other biologically relevant compounds. d-nb.infobeilstein-journals.org

Future research should aim to demonstrate the utility of this compound in the construction of intricate molecular architectures. Through carefully designed cycloaddition or cascade reactions, the fulvene core can be elaborated into polycyclic systems. The exocyclic double bond and the endocyclic double bond offer multiple points for functionalization and further transformation.

The development of synthetic strategies that leverage the unique reactivity of this compound could provide access to novel molecular scaffolds that are not readily accessible through other means. This could involve its use in intramolecular cycloadditions to construct fused or bridged ring systems, a strategy that has been successfully employed with other fulvene derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pentan-3-ylidene)cyclopent-1-ene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer :

  • Route Selection : Begin with cyclopentene derivatives and employ Wittig or Horner-Wadsworth-Emmons reactions to introduce the pentan-3-ylidene group. These methods are effective for forming conjugated alkenes .
  • Optimization :
  • Catalysts : Test palladium or titanium-based catalysts to enhance regioselectivity.
  • Solvent Effects : Compare polar aprotic solvents (e.g., THF, DMF) to non-polar solvents (e.g., hexane) for stability of intermediates.
  • Temperature Gradients : Conduct reactions at 0°C, room temperature, and reflux (60–80°C) to identify optimal kinetic vs. thermodynamic control.
  • Yield Tracking : Use GC-MS or HPLC to quantify product formation at each stage .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm alkene geometry and substituent positions. Compare chemical shifts with analogous cyclopentene derivatives (e.g., δ 5.2–5.8 ppm for conjugated alkenes) .
  • IR Spectroscopy : Identify C=C stretching vibrations (1650–1600 cm1^{-1}) and alkylidene C-H stretches (3050–3000 cm1^{-1}) .
  • Chromatography : Employ GC-MS with a non-polar column (e.g., DB-5) to separate isomers and verify purity (>95%) .

Advanced Research Questions

Q. What experimental strategies can elucidate the adsorption behavior of this compound on indoor surfaces, and how does this impact indoor air quality assessments?

  • Methodological Answer :

  • Surface Reactivity Studies :
  • Substrate Selection : Use silica, gypsum, or cellulose as model indoor surfaces .
  • Adsorption Kinetics : Measure uptake rates via quartz crystal microbalance (QCM) under controlled humidity (30–70% RH) and temperature (20–25°C) .
  • Oxidative Degradation : Expose adsorbed samples to ozone (50–200 ppb) and monitor secondary pollutants (e.g., carbonyls) via proton-transfer-reaction mass spectrometry (PTR-MS) .
  • Implications : Correlate surface retention with airborne concentrations using computational fluid dynamics (CFD) models to predict indoor exposure risks .

Q. How can computational modeling complement experimental data in predicting the reactivity of this compound under varying oxidative conditions?

  • Methodological Answer :

  • DFT Calculations :
  • Reactive Sites : Calculate Fukui indices to identify electrophilic (alkene) and nucleophilic (alkylidene) regions .
  • Transition States : Model ozonolysis or hydroxyl radical pathways to predict degradation products (e.g., cyclopentanone derivatives) .
  • Validation : Cross-reference computational results with experimental LC-MS/MS data to confirm predicted fragmentation patterns .

Q. What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :

  • Isomer Discrimination :
  • NOE Experiments : Use 2D-NOESY to distinguish cis vs. trans alkene configurations .
  • X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structures of stable derivatives (e.g., brominated analogs) .
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility in the cyclopentene ring .

Methodological Best Practices

Q. How should researchers design experiments to study the photostability of this compound in environmental matrices?

  • Methodological Answer :

  • Light Sources : Use solar simulators with UV filters (290–400 nm) to mimic natural sunlight .
  • Matrix Complexity : Spike the compound into dust or synthetic lung fluid to assess photodegradation in realistic media .
  • Analytical Workflow : Combine HPLC-UV for quantification and HRMS for metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.